molecular formula C24H21FN2OS B2832537 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 450347-10-1

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2832537
CAS RN: 450347-10-1
M. Wt: 404.5
InChI Key: AJTNMHGCCXBFJK-UHFFFAOYSA-N
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Description

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been found to have a wide range of potential therapeutic applications.

Scientific Research Applications

Antibacterial Activity

The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action different from traditional antibiotics . Researchers have synthesized benzimidazole-bridged benzophenone-substituted indole scaffolds, including our compound of interest. Among these derivatives, 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide (referred to as compound 11b) demonstrated potent antimicrobial activity against tested bacterial strains. In silico studies further supported its efficacy, making it a promising candidate for combating drug-resistant bacteria.

FtsZ Inhibition

FtsZ, a key functional protein in bacterial cell division, serves as a potential target for novel antibacterial agents. Docking studies revealed that compounds 11b, 11e, 11f, and 11h effectively interacted with FtsZ, reinforcing their antibacterial potential .

Other Applications

While the above fields represent the primary areas of interest, this compound’s unique structure may find applications in other domains, such as chemical biology, pharmacology, and materials science.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels.

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-17-6-4-9-20(12-17)26-24(28)16-29-23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTNMHGCCXBFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide

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